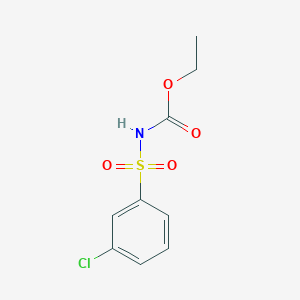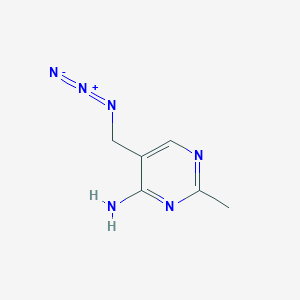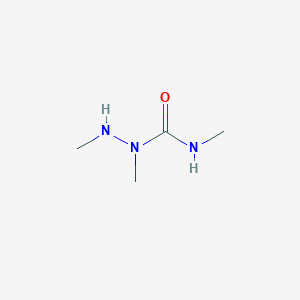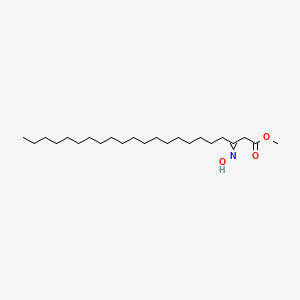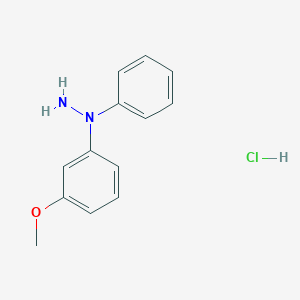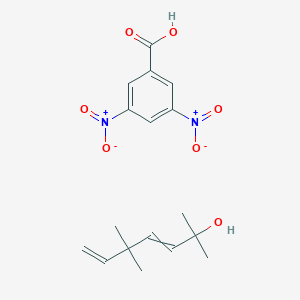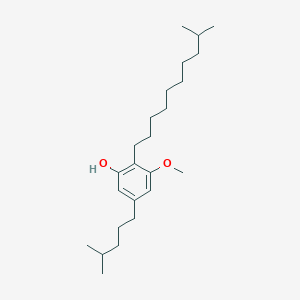
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazenes. Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-). This compound is notable for its unique structure, which includes two ethyl groups and a phenyl group attached to the triazene core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-Diethyl-3-phenyltriaz-1-ene typically involves the reaction of ethylamine with phenylhydrazine in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Common solvents like ethanol or methanol
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Continuous Flow Reactors: For large-scale production
Purification: Techniques like distillation or recrystallization to obtain pure compound
Chemical Reactions Analysis
Types of Reactions
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: Converts the triazene into corresponding azo compounds
Reduction: Reduces the triazene to amines
Substitution: Replaces one of the ethyl groups with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides
Major Products
Azo Compounds: Formed through oxidation
Amines: Formed through reduction
Substituted Triazenes: Formed through substitution reactions
Scientific Research Applications
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its potential therapeutic properties, including anticancer activity
Industry: Utilized in the manufacturing of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1E)-1,3-Diethyl-3-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes
Modulate Receptor Function: By interacting with receptor sites on cell membranes
Induce Cellular Responses: Through the generation of reactive intermediates
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-3-phenyltriazenes: Similar structure but different substituents
1,3-Dimethyl-3-phenyltriazene: Similar triazene core but with methyl groups instead of ethyl groups
1,3-Diethyl-3-(p-tolyl)triazene: Similar structure but with a tolyl group instead of a phenyl group
Uniqueness
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene is unique due to its specific combination of ethyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications and research contexts.
Properties
CAS No. |
63246-76-4 |
|---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-ethyl-N-(ethyldiazenyl)aniline |
InChI |
InChI=1S/C10H15N3/c1-3-11-12-13(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
SOWRLDCZDXNMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)
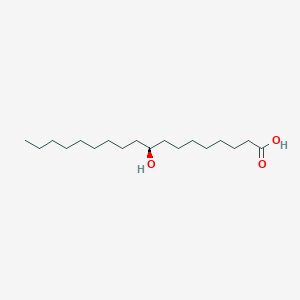
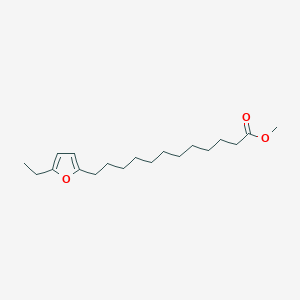
![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
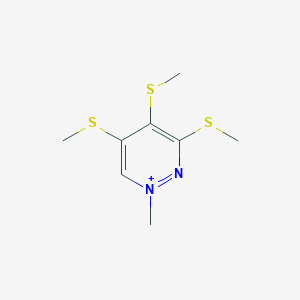
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)
